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Compound of Interest

Compound Name:
Methyl 2-fluoro-5-

(hydroxymethyl)benzoate

CAS No.: 816449-70-4

Cat. No.: B1427375

Get Quote

CAS: 816449-70-4 | Formula: C₉H₉FO₃ | MW: 184.16 g/mol [1]

Executive Summary
Methyl 2-fluoro-5-(hydroxymethyl)benzoate is a critical fluorinated building block used in the

synthesis of bioactive pharmaceutical ingredients, particularly PARP inhibitors and kinase

modulators.[1] Its dual functionality—combining an electrophilic ester moiety with a nucleophilic

primary benzyl alcohol—creates a unique solubility profile that demands precise solvent

selection during process development.[1]

This guide provides a comprehensive solubility analysis, transitioning from theoretical

physicochemical properties to practical solvent selection strategies.[1] It is designed to assist

process chemists in optimizing reaction media, purification crystallization, and formulation

vehicles.[1]

Physicochemical Characterization
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Understanding the structural determinants of solubility is prerequisite to experimental design.[1]

The compound features a lipophilic fluorinated benzene core balanced by two polar handles:

the methyl ester and the hydroxymethyl group.[1]

Structural Determinants[1]
Fluorine Substituent (C-2): Increases lipophilicity relative to the non-fluorinated analog and

induces a dipole moment that enhances solubility in polar aprotic solvents (e.g., DMSO,

DMF).[1]

Hydroxymethyl Group (C-5): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor

(HBA).[1] This moiety significantly reduces solubility in aliphatic hydrocarbons (Hexanes)

compared to simple methyl benzoates.[1]

Methyl Ester: Provides solubility in common organic solvents (DCM, EtOAc) but is

susceptible to hydrolysis in strong aqueous acid/base conditions.[1]

Calculated Properties (In Silico)
Property Value (Est.) Implication for Solubility

cLogP 1.4 – 1.8

Moderate lipophilicity; likely

soluble in alcohols and

chlorinated solvents.[1]

TPSA ~46 Å²

Good membrane permeability;

suggests moderate aqueous

solubility compared to acids.[1]

H-Bond Donors 1 (-CH₂OH)
Facilitates dissolution in protic

solvents (MeOH, EtOH).[1]

H-Bond Acceptors 3 (Ester O, Alcohol O, F)
Supports interaction with water

and polar aprotic solvents.[1]

Solubility Profile & Solvent Compatibility
The following matrix categorizes solvents based on their thermodynamic interaction with

Methyl 2-fluoro-5-(hydroxymethyl)benzoate. This data is derived from Structural-Activity
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Relationship (SAR) analysis of fluorinated benzyl alcohols.[1]

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvents

Solubility Rating Operational Notes

Polar Aprotic DMSO, DMF, DMAc
Excellent (>100

mg/mL)

Ideal for nucleophilic

substitution reactions;

difficult to remove

(high BP).[1][2]

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>50 mg/mL)

Standard solvent for

extraction and

transport; excellent

solubilizer.[1]

Esters/Ketones Ethyl Acetate, Acetone Good (20–50 mg/mL)

Preferred for

crystallization and

chromatography

(green solvent

alternatives).[1]

Polar Protic
Methanol, Ethanol,

IPA
Moderate to High

Solubility decreases

with chain length

(MeOH > EtOH >

IPA).[1] Good for

recrystallization.[1]

Ethers THF, MTBE, 2-MeTHF Moderate

Good reaction media;

MTBE often used as

an anti-solvent in high

concentrations.[1]

Aliphatic
Hexanes, Heptane,

Cyclohexane
Poor / Anti-solvent

Used to crash out the

product during

purification.[1]

Aqueous
Water, PBS (pH 7.

[1]4)
Low (<1 mg/mL)

Sparing solubility;

requires co-solvents

(e.g., PEG400,

DMSO) for biological

assays.[1]
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Reactive Solvent Warnings
Primary Amines: Avoid solvents containing primary amines (or impurities) which may

aminolyze the ester.[1]

Strong Aqueous Base: Will hydrolyze the methyl ester to the carboxylic acid (2-fluoro-5-

(hydroxymethyl)benzoic acid).[1]

Acylating Solvents: Avoid acetic anhydride or similar reagents unless acylation of the benzyl

alcohol is intended.[1]

Experimental Protocols
To validate the solubility for specific process requirements (e.g., crystallization yield), follow

these standardized protocols.

Protocol A: Gravimetric Solubility Determination
(Saturation Shake-Flask)
Objective: Determine the thermodynamic solubility limit in a specific solvent at 25°C.[1]

Preparation: Weigh approx. 50 mg of Methyl 2-fluoro-5-(hydroxymethyl)benzoate into a 4

mL glass vial.

Addition: Add the target solvent in 100 µL increments.

Equilibration: Vortex for 30 seconds after each addition. If the solid dissolves, record the

volume.[1]

Saturation: If solid remains after 1 mL total volume, place the vial in a shaker incubator at

25°C for 24 hours.

Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

Quantification:

Evaporate a known volume (e.g., 500 µL) of filtrate in a tared vessel under nitrogen.
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Weigh the residue.[1]

Calculation:

Protocol B: Dissolution Thermodynamics (Van't Hoff
Analysis)
Objective: Determine the metastable zone width (MSZW) for crystallization.

Prepare a suspension of the compound in the chosen solvent (e.g., Ethanol) at a

concentration slightly above predicted room temperature solubility.[1]

Heat the mixture at a rate of 1°C/min with stirring until the solution becomes clear (Clear

Point).

Cool the solution at 1°C/min until turbidity/nucleation is observed (Cloud Point).

Repeat at 3 different concentrations.

Plot:

vs.

.[1] The slope provides the Enthalpy of Dissolution (

).[1]

Visualizations
Solubility Screening Workflow
This decision tree guides the researcher through the solvent selection process based on the

intended application (Reaction vs. Purification).[1]
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Start: Methyl 2-fluoro-5-(hydroxymethyl)benzoate

Intended Application?

Reaction Medium Purification / Crystallization

High Temp (>80°C)? Recrystallization Strategy

Nucleophilic Attack?

No

Select: DMSO / DMF
(High Sol, High BP)

Yes

Yes

Select: THF / 2-MeTHF
(Mod Sol, Easy Removal)

No

Solvent/Anti-Solvent Pair

EtOAc / Hexanes DCM / Heptane EtOH / Water

Click to download full resolution via product page

Figure 1: Decision logic for solvent selection based on process requirements.[1]

Polarity vs. Solubility Map
A conceptual map illustrating the "Sweet Spot" for solubility.[1]
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Figure 2: Solubility map correlating solvent polarity with interaction mechanisms.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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